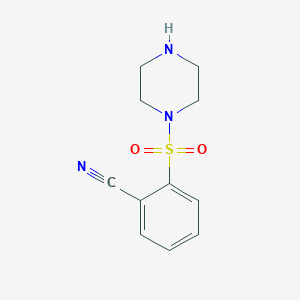

2-(Piperazin-1-ylsulfonyl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-piperazin-1-ylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLOIWSZCWBVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 2 Piperazin 1 Ylsulfonyl Benzonitrile Analogues

Impact of Substitution Patterns on the Piperazine (B1678402) Ring System

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, which can improve aqueous solubility and form key interactions with biological targets. nih.gov Modifications to the piperazine ring of 2-(piperazin-1-ylsulfonyl)benzonitrile analogues have a significant impact on their biological activity.

Research has shown that the nature of the substituent at the N4-position of the piperazine ring is a critical determinant of potency and selectivity. For instance, in a series of LpxH inhibitors, the introduction of various substituents on the piperazine ring was explored to enhance antibacterial activity. nih.gov It was found that both N-acyl and other modifications could potentially reach and interact with the di-manganese metal cluster in the active site of LpxH, thereby improving inhibitory potency. nih.gov

Furthermore, studies on other piperazine-containing compounds have demonstrated that substitutions on this ring can modulate activity against various targets. For example, in a series of dopamine (B1211576) D3 receptor ligands, incorporating different N-aromatic heterocyclic substitutions, such as indole (B1671886) rings, on the piperazine moiety was well-tolerated and allowed for the maintenance of high affinity and selectivity. nih.gov The linkage of these heterocyclic moieties, whether directly or via an amide or methylene (B1212753) linker, also influenced the binding characteristics. nih.gov

The basicity of the N4-nitrogen, influenced by the electronic properties of its substituents, can also play a role. However, conformational effects introduced by bulky substituents can sometimes be more significant than electronic effects. researchgate.net The flexibility of the piperazine ring and its ability to adopt different conformations can be constrained or altered by substitution, thereby affecting how the molecule fits into a binding pocket.

| Substituent at N4-position | Observed Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| N-acyl groups | Potential for improved potency | Interaction with the di-manganese metal cluster in the LpxH active site | nih.gov |

| N-aromatic heterocycles (e.g., indole) | Maintained high affinity and selectivity for D3 receptors | Accommodation of bulky groups in the binding pocket | nih.gov |

| Flexible linkers (e.g., ethylenediamine) | Reduced antiviral activity compared to the rigid piperazine ring | The constrained conformation of the piperazine ring is crucial for activity | plos.org |

Role of the Sulfonyl Linker and its Substituents in Biological Activity

SAR studies have revealed that the sulfonamide linker is not merely a passive connector but actively participates in binding. For instance, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the propylsulfonyl group on the piperazine ring was found to be important for activity. nih.govresearchgate.net The optimization of this part of the scaffold, along with other modifications, led to the identification of potent inhibitors. nih.gov

In other classes of compounds, the replacement of the sulfonamide linker with other groups, such as an amide or a methylene, has been shown to be detrimental to activity. acs.org This suggests that the hydrogen bond accepting capacity and the specific geometry conferred by the sulfonyl group are often essential for potent biological activity. The orientation of the sulfonyl group can direct the substituents on the piperazine and benzonitrile (B105546) rings into optimal positions for binding.

Furthermore, the nature of the aryl group attached to the sulfonyl moiety can significantly influence activity. In a study of sulfonylpiperazine analogues as nicotinic receptor modulators, various arylsulfonyl chlorides were reacted with piperazine to create a library of compounds for SAR analysis. nih.gov This systematic variation allowed for the elucidation of which electronic and steric features on the aryl ring were favorable for potency and selectivity.

| Modification | Impact on Biological Activity | Structural Implication | Reference |

|---|---|---|---|

| Replacement with amide or methylene | Decreased activity | Loss of key hydrogen bonding interactions and altered molecular geometry | acs.org |

| Variation of aryl substituents on the sulfonyl group | Modulated potency and selectivity | Alteration of electronic and steric properties influencing target binding | nih.gov |

| Presence of a propylsulfonyl group | Important for GlyT-1 inhibition | Optimal interaction within the transporter's binding site | nih.govresearchgate.net |

Influence of Benzonitrile Ring Modifications on Pharmacological Response

The benzonitrile moiety is another key component of the this compound scaffold. The nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Modifications to the benzonitrile ring, including the position and nature of substituents, can have a profound effect on the pharmacological response.

For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's interaction with specific amino acid residues in the binding pocket. Steric factors also play a crucial role; bulky substituents may either enhance binding by filling a hydrophobic pocket or reduce activity due to steric hindrance. The position of the nitrile group and other substituents on the benzene (B151609) ring is also critical for defining the vectoral orientation of the molecule within the binding site.

| Modification | Observed Pharmacological Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Optimization of benzamide (B126) substituents | Identification of potent GlyT-1 inhibitors | Improved interaction with the target protein's binding site | researchgate.net |

| Introduction of a cyano substituent | Favorable for CCR5 fusion activity | Specific interactions within the CCR5 receptor | researchgate.net |

| Addition of chloro substituents | Decreased fusion activity compared to the unsubstituted analog | Potential steric or electronic clashes in the binding pocket | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of novel compounds and for gaining insights into the molecular properties that govern pharmacological response.

For analogues of this compound, QSAR models can be developed to predict their activity against various biological targets. These models are built using a training set of compounds with known activities and are then validated using a separate test set. nih.gov The goal is to create a statistically robust model with high predictive power. nih.gov

Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), can be employed to develop QSAR models. wu.ac.th For instance, a study on piperine (B192125) analogs used a genetic function approximation method to generate a QSAR model with high statistical significance, as indicated by a high r² value. nih.gov Such models can be instrumental in prioritizing the synthesis of new analogues with potentially improved activity. A QSAR study on piperazinylalkylisoxazole analogues also yielded models with high predictive accuracy for dopamine D3 receptor binding affinity. nih.gov

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are most influential in determining biological activity. researchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. wiley.comnih.gov

In a QSAR study of piperine analogs, three key descriptors were identified: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov The model indicated that an increase in the exposed partial negative surface area was correlated with increased inhibitory activity, while the area of the molecular shadow was inversely proportional to activity. nih.gov These findings provide a quantitative understanding of the structural features that are important for the desired pharmacological effect and can guide the design of more potent compounds.

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful tool for optimizing lead compounds, as it helps in identifying small, efficient fragments that can be elaborated into more potent and drug-like molecules.

For this compound analogues, optimization strategies often focus on improving ligand efficiency. This can be achieved by making structural modifications that enhance binding affinity without disproportionately increasing molecular weight. For example, a SAR study on LpxH inhibitors aimed to make structural modifications to increase potency and specificity, which are key components of improving ligand efficiency. nih.gov

Optimization strategies may involve:

Fragment-based approaches: Identifying and optimizing key binding fragments of the molecule.

Structure-based design: Using the three-dimensional structure of the target protein to guide the design of more complementary ligands.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties.

By systematically exploring the SAR of this compound analogues and applying principles of ligand efficiency, researchers can design and synthesize novel compounds with improved therapeutic potential.

Computational Chemistry and Theoretical Studies of 2 Piperazin 1 Ylsulfonyl Benzonitrile and Derivatives

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a derivative of 2-(piperazin-1-ylsulfonyl)benzonitrile, and a target protein.

Molecular docking analyses have been employed to predict how derivatives of this compound bind to specific biological targets. For instance, a piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative, which includes the this compound moiety and is designated as SA7, has been studied for its interaction with Carbonic Anhydrase IX (CAIX), a metalloenzyme overexpressed in various cancer cells. nih.gov In silico studies indicate that such compounds have the potential to target CAIX-expressing cancers. nih.gov The docking simulations predict the specific conformation the ligand adopts within the active site of the target protein, providing a static model of the interaction. nih.gov Similar computational approaches have been used to evaluate other piperazine (B1678402) derivatives against targets like the c-Kit tyrosine kinase receptor and P-glycoprotein, and the peroxisome proliferator-activated receptor gamma (PPARγ). nih.govpharmaceuticaljournal.net

A key outcome of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. nih.gov Lower binding energy values typically suggest a more stable and favorable interaction between the ligand and the target protein. For example, in studies of other complex sulfonamides, leading compounds exhibited high binding energies of -9.5 and -9.3 kcal/mol, indicating strong binding within the enzyme pocket. nih.gov The assessment for derivatives of this compound follows the same principle, where the calculated affinity helps to quantify the strength of the predicted interaction with its target, such as CAIX. nih.gov

Table 1: Example Binding Affinities for Sulfonamide Derivatives from Docking Studies Note: This table includes representative data for analogous compounds to illustrate the concept of binding affinity assessment.

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

| Derivative 12e | Alpha-Glucosidase | -9.5 |

| Derivative 12f | Alpha-Glucosidase | -9.3 |

Data sourced from studies on benzotriazinone sulfonamides, demonstrating typical binding energy values achieved in docking simulations. nih.gov

Molecular docking not only predicts the binding pose but also identifies the specific non-covalent interactions that stabilize the ligand-target complex. nih.gov These interactions are critical for molecular recognition and binding specificity.

Hydrogen Bonding : This is a crucial electrostatic interaction. For instance, studies on similar sulfonamide inhibitors have shown hydrogen bonds forming between the ligand's carbonyl or nitro groups and amino acid residues like GLU276 and HIS279 in the active site. nih.gov The central piperazine ring can also participate in hydrogen bonding. nih.gov

Hydrophobic Contacts : These interactions are vital for the binding of compounds within the typically nonpolar pockets of proteins. Docking studies reveal various types of hydrophobic interactions, including pi-pi T-shaped interactions between the aromatic rings of the ligand and residues like PHE157, as well as pi-alkyl interactions. nih.gov

Table 2: Common Intermolecular Interactions Identified in Docking Analyses

| Interaction Type | Description | Example Residues |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | GLU276, HIS279, ARG439 |

| Pi-Pi T-shaped | Interaction between the pi-electron densities of two aromatic rings. | PHE157, HIS279 |

| Pi-Alkyl | Interaction between a pi-electron system and an alkyl group. | ALA278 |

Interaction types and example residues are based on findings from related sulfonamide and piperazine derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, Molecular Dynamics (MD) simulations are performed. MD simulations offer a dynamic view of the compound-target complex, assessing its stability and conformational changes over time in a simulated physiological environment. nih.gov

MD simulations provide detailed information on the structural stability of the ligand-receptor pair. nih.gov Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed.

Root Mean Square Deviation (RMSD) : This metric is used to evaluate the stability of the protein-ligand complex over the simulation period. frontiersin.org A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose. nih.govmdpi.com For the CAIX protein bound to the derivative SA7, a 100 ns MD simulation was performed to assess these dynamics. nih.gov The RMSD value of the SA7-CAIX complex was found to be the lowest among the top four compounds tested, indicating high stability. nih.gov

Root Mean Square Fluctuation (RMSF) : RMSF analyzes the flexibility of individual residues in the target protein, highlighting which parts of the protein move more or less during the simulation. frontiersin.org Regions with high fluctuations may indicate flexible loops, while low fluctuations in the active site can suggest a stable binding interaction. nih.gov

Table 3: RMSD Values for CAIX Protein Bound to Ligands in a 100 ns MD Simulation

| Ligand | RMSD of Complex |

| SA7 | Lowest |

| SA2 | Higher than SA7 |

| SA5 | Higher than SA2 |

| SA4 | Highest |

The RMSD value for the complexes varied in the order SA7 < SA2 < SA5 < SA4, indicating the SA7 complex was the most stable. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to study aryl sulfonyl piperazine derivatives. jddtonline.inforesearchgate.net These methods are used to determine the optimized molecular structure and electronic features of such compounds. jddtonline.info A common approach involves using the Gaussian suite of programs, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a basis set like 6-31G(d,p) to perform the calculations. jddtonline.inforesearchgate.net Such studies provide a foundational understanding of the molecule's ground state geometry, vibrational frequencies, and electronic properties. superfri.org

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding electronic transitions and reactivity. jddtonline.inforesearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. jddtonline.info A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. jddtonline.info These energies are used to explain electronic transitions within the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study the stability of these molecules, focusing on hyper-conjugative interactions and charge delocalization (π→π* transitions). jddtonline.info

Table 1: Frontier Orbital Energies and Energy Gap for Representative Aryl Sulfonyl Piperazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.54 | -1.23 | 5.31 |

| Derivative 2 | -6.78 | -1.55 | 5.23 |

| Derivative 3 | -7.01 | -2.01 | 5.00 |

| Derivative 4 | -6.95 | -1.89 | 5.06 |

Note: The data in this table is illustrative and based on typical values found in computational studies of related sulfonamide derivatives.

Quantum chemical calculations are also used to predict the global and local reactivity of molecules. Global reactivity parameters, such as chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors help in comparing the reactivity of different derivatives. jddtonline.inforesearchgate.net For instance, studies on aryl sulfonyl piperazine derivatives have used these parameters to identify the most reactive and softest compound within a series. jddtonline.inforesearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for characterizing active sites and predicting chemical reactivity. jddtonline.info The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). jddtonline.inforesearchgate.net For aryl sulfonyl piperazine derivatives, MEP analyses have shown that negative electrostatic potentials are often localized over the sulfamide function, while positive potentials are found around hydrogen atoms, indicating likely sites for interaction. jddtonline.inforesearchgate.net Mulliken's net charge calculations further help in identifying the most positive and negative atomic sites, revealing the extent of charge delocalization across the molecule. jddtonline.info

Table 2: Global Reactivity Descriptors for a Hypothetical Series of Derivatives

| Parameter | Derivative 1 | Derivative 2 | Derivative 3 |

|---|---|---|---|

| Chemical Potential (μ) | -3.885 | -4.165 | -4.510 |

| Chemical Hardness (η) | 2.655 | 2.615 | 2.500 |

| Global Softness (S) | 0.188 | 0.191 | 0.200 |

| Electrophilicity Index (ω) | 2.842 | 3.313 | 4.068 |

Note: This table contains example data to illustrate the application of these descriptors in reactivity studies.

In Silico Screening and Virtual Library Design Applications

The this compound scaffold is of significant interest in medicinal chemistry for its application in in silico screening and the design of virtual libraries. The piperazine core is a common fragment in many biologically active compounds and is frequently used in the combinatorial generation of large compound libraries for high-throughput virtual screening. biorxiv.org

This process involves creating a massive virtual library of compounds based on the core scaffold and then using computational methods, such as molecular docking, to screen these molecules against a specific biological target. biorxiv.orgresearchgate.net For example, a library of 16.3 million combinatorially generated piperazine-cored compounds was screened to identify potential HIV-1 attachment inhibitors targeting the gp120 envelope glycoprotein. biorxiv.org Similarly, piperazine derivatives have been designed and screened in silico as potential DNA gyrase inhibitors. researchgate.netannalsofrscb.ro

These in silico approaches allow researchers to explore a vast chemical space efficiently, prioritizing a smaller number of promising candidates for synthesis and experimental testing. biorxiv.org The predictions from virtual screening help in developing a good pharmacophore model, which can validate or reject a therapeutic hypothesis and guide the development of new, more potent drugs. researchgate.netannalsofrscb.ro Docking studies, a key component of this process, predict the binding poses and affinity of ligands within the active site of a target protein, providing insights into the crucial interactions necessary for biological activity. researchgate.netnih.govmdpi.com

Future Research Directions and Emerging Applications of the 2 Piperazin 1 Ylsulfonyl Benzonitrile Scaffold

Design of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of the 2-(piperazin-1-ylsulfonyl)benzonitrile scaffold is a primary focus of current research, with the goal of improving therapeutic efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of these new compounds. nih.gov By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key pharmacophoric features and optimize them for enhanced potency and selectivity.

One common strategy involves the substitution of different chemical groups at various positions on the benzonitrile (B105546), sulfonyl, and piperazine (B1678402) rings. For instance, the introduction of fluorine atoms or other electron-withdrawing groups can significantly alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein. nih.gov The position of these substitutions is also critical; for example, substitutions at the ortho position of a phenyl ring have been shown to improve potency for certain nicotinic acetylcholine (B1216132) receptors. nih.gov

Furthermore, the piperazine moiety itself offers a versatile point for modification. researchgate.netnih.gov Its two nitrogen atoms can be functionalized with a wide range of substituents, allowing for fine-tuning of the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov The synthesis of focused libraries of these analogues, often through convergent synthetic routes, allows for the rapid exploration of chemical space and the identification of lead compounds with improved profiles. nih.gov

| Compound Type | Modification Strategy | Desired Outcome |

| Arylsulfonyl piperazines | Introduction of fluorine substitutions at the ortho position of a phenyl ring | Improved Hα4β2 nAChR potency. nih.gov |

| Benzamide-piperazine-sulfonamide hybrids | Coupling of hippuric/4-fluorohippuric acid with arylsulfonylpiperazines | Potential anticancer agents. researchgate.net |

| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | Variation of the hydroxamic acid substituent position on the phenyl ring | Selective HDAC6 inhibitors. nih.gov |

Exploration of New Biological Targets and Disease Indications

While the this compound scaffold has shown promise in targeting specific receptors and enzymes, there is a growing interest in exploring its potential against a broader range of biological targets and, consequently, new disease indications. This exploration is driven by both experimental screening and in silico approaches.

High-throughput screening (HTS) of compound libraries containing this compound derivatives against diverse panels of biological targets can uncover unexpected activities. This can lead to the repurposing of existing compounds for new therapeutic uses. For example, derivatives of this scaffold have been investigated for their potential as antiviral agents, specifically as Zika virus entry inhibitors. nih.gov

Moreover, the structural motifs within the this compound scaffold, such as the piperazine and sulfonamide groups, are known to be present in a wide variety of biologically active molecules. nih.govresearchgate.net This suggests that derivatives of this scaffold may interact with a diverse set of proteins, including kinases, proteases, and G-protein coupled receptors (GPCRs). researchgate.netresearchgate.net Further research into these interactions could open up new avenues for the treatment of a wide range of diseases, including cancer, infectious diseases, and neurological disorders. connectjournals.comresearchgate.net

| Biological Target/Disease Indication | Compound Series | Key Findings |

| Zika Virus | N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivatives | Identification of a new ZIKV entry inhibitor chemotype. nih.gov |

| Cancer | 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Significant anticancer activity against human breast cancer (MCF 7) cell line. connectjournals.com |

| Fungal Infections | 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Moderate to good inhibition against Aspergillus niger and Candida albicans. connectjournals.com |

Development of Hybrid Scaffolds Incorporating the Benzonitrile-Sulfonyl-Piperazine Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with enhanced activity or a dual mode of action. nih.gov The this compound moiety is an attractive component for such hybrid scaffolds due to its established biological activities and synthetic accessibility. nih.gov

The development of these hybrid scaffolds is a promising approach for addressing complex diseases that may require multi-target therapies. It also offers a way to overcome drug resistance by combining pharmacophores with different mechanisms of action.

Application of Advanced Computational Methodologies for Lead Optimization

Advanced computational methodologies are playing an increasingly important role in the lead optimization phase of drug discovery. These in silico tools can provide valuable insights into the interactions between a ligand and its target protein, helping to guide the design of more potent and selective compounds.

Molecular docking is a widely used technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This information can be used to understand the key binding interactions and to design modifications that will enhance these interactions. For derivatives of the this compound scaffold, molecular docking studies have been used to elucidate their binding modes with various targets, including topoisomerase and carbonic anhydrases. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that relates the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. mdpi.com These models can also provide insights into the structural features that are most important for activity, further guiding the lead optimization process. nih.gov

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery Pipelines

The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the drug discovery process. mdpi.com These technologies can analyze vast amounts of chemical and biological data to identify new drug candidates, predict their properties, and optimize their development. stmjournals.com

For the this compound scaffold, chemoinformatics tools can be used to search large chemical databases for compounds with similar structural features and to predict their ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. This can help to identify promising starting points for new drug discovery projects and to de-risk potential candidates early in the development process.

AI and machine learning algorithms can be used to develop predictive models for a wide range of properties, including biological activity, toxicity, and physicochemical properties. mdpi.com These models can be trained on large datasets of known compounds and then used to screen virtual libraries of new compounds, identifying those with the highest probability of success. As AI technologies continue to advance, their integration into drug discovery pipelines is expected to become even more widespread, accelerating the development of new and more effective medicines based on scaffolds like this compound. dlapiper.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperazin-1-ylsulfonyl)benzonitrile, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 2-cyanobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).

- Step 2 : Use a base (e.g., triethylamine) to neutralize HCl byproduct .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to piperazine) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Data : Yield typically ranges 60–75% under inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Tools :

- NMR : Confirm sulfonyl-piperazine linkage (¹H NMR: δ 2.5–3.5 ppm for piperazine protons; ¹³C NMR: ~115 ppm for nitrile carbon) .

- Mass Spectrometry : ESI-MS expected [M+H]+ peak at m/z 278.3 (calculated for C₁₁H₁₂N₄O₂S).

- IR : Bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~2230 cm⁻¹ (C≡N) .

Q. How can researchers assess its solubility and stability for in vitro assays?

- Protocol :

- Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Measure via UV-Vis at λ_max ~270 nm .

- Stability : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS. Piperazine sulfonamides generally show >90% stability in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictory data on its receptor-binding affinity (e.g., serotonin vs. dopamine receptors)?

- Approach :

- Radioligand Assays : Compare IC₅₀ values using ³H-labeled ligands (e.g., ¹¹C-WAY-100635 for 5-HT₁A vs. ³H-SCH-23390 for D₁ receptors) .

- Control Variables : Standardize membrane protein concentration, temperature (25°C), and incubation time (60 min).

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate Kᵢ. Discrepancies may arise from assay-specific buffer compositions or receptor isoforms .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the sulfonyl-piperazine moiety?

- Design Framework :

- Modifications : Introduce substituents at the piperazine nitrogen (e.g., methyl, benzyl) or benzonitrile ring (e.g., amino, nitro).

- Activity Testing : Evaluate changes in binding affinity (ΔKᵢ) and selectivity using panel assays. For example, benzyl substitution enhances 5-HT transporter inhibition .

- Computational Support : Perform docking studies (AutoDock Vina) with receptor crystal structures (PDB: 4IB4 for 5-HT₁A) to rationalize SAR .

Q. What advanced techniques validate its mechanism in enzyme inhibition (e.g., kinase targets)?

- Experimental Workflow :

- Kinase Profiling : Use a 50-kinase panel (Eurofins) at 1 µM compound concentration.

- Crystallography : Co-crystallize with human Aurora A kinase (PDB: 2J4Z) to identify sulfonyl interactions with ATP-binding pockets .

- Dynamic Studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics (k_on, k_off) .

Data Contradiction Analysis

Q. Why do cytotoxicity assays show variable IC₅₀ values across cancer cell lines?

- Hypothesis Testing :

- Cell Line Variability : Compare results in MCF-7 (ER+) vs. MDA-MB-231 (TNBC) using identical protocols (e.g., MTT assay, 48-hour exposure) .

- Metabolic Factors : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-driven potency loss.

- Statistical Validation : Apply ANOVA with post-hoc Tukey test (p < 0.05) to confirm significance .

Methodological Resources

- Synthesis : PubChem CID 95294959 (analog protocol) .

- Assays : Radioligand binding protocols from Brazilian Journal of Pharmaceutical Sciences .

- Computational Tools : PDB structures for docking (e.g., 5-HT₁A: 7E9Z) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。